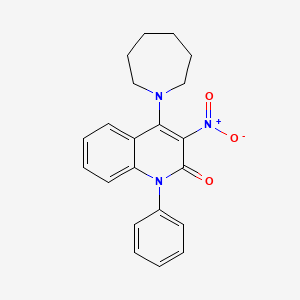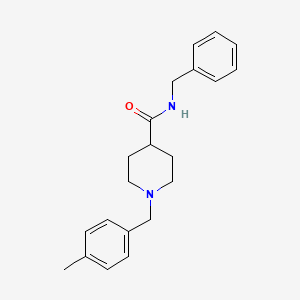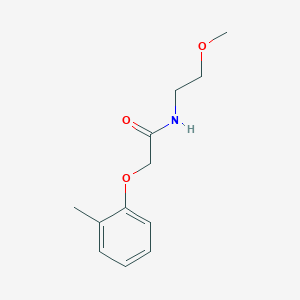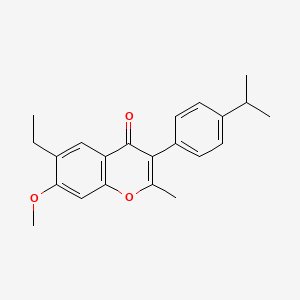![molecular formula C24H23N3O3S B5010581 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5010581.png)
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in the scientific community due to its potential applications in cancer therapy and metabolic disorders. In
科学研究应用
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been extensively studied for its potential applications in cancer therapy. Glutaminase is overexpressed in many cancer cells, and its inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. This compound has also been studied for its potential use in metabolic disorders such as obesity and diabetes, as glutaminase plays a crucial role in regulating glucose and lipid metabolism.
作用机制
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide inhibits glutaminase by binding to its allosteric site, which is distinct from its active site. This binding induces a conformational change in the enzyme, leading to its inactivation. Glutaminase inhibition by this compound leads to a decrease in glutamate production and an increase in glutamine levels, which can induce apoptosis in cancer cells and alter glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and pancreatic cancer cells. Glutaminase inhibition by this compound has also been shown to alter glucose and lipid metabolism, leading to decreased insulin secretion and increased fatty acid oxidation. This compound has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
实验室实验的优点和局限性
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide is a highly specific inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminase in various cellular processes. However, this compound has limitations in terms of its bioavailability and toxicity, which may limit its potential applications in vivo. Additionally, the development of resistance to this compound has been reported in some cancer cell lines, highlighting the need for further research into alternative glutaminase inhibitors.
未来方向
Future research on N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide should focus on improving its bioavailability and reducing its toxicity, as well as identifying alternative glutaminase inhibitors. Additionally, the potential applications of this compound in metabolic disorders such as obesity and diabetes should be further explored. Finally, the role of glutaminase in various cellular processes, including autophagy and immune function, should be investigated to fully understand the potential applications of glutaminase inhibitors such as this compound.
合成方法
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-propoxybenzoyl chloride with 3-aminobenzoic acid to form 4-propoxy-N-(3-aminobenzoyl)benzamide. This intermediate is then reacted with thionyl chloride to form N-(3-aminobenzoyl)-N-(4-propoxyphenyl)thiourea, which is further reacted with 3-(benzoylamino)aniline to form this compound.
属性
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-2-15-30-21-13-11-18(12-14-21)23(29)27-24(31)26-20-10-6-9-19(16-20)25-22(28)17-7-4-3-5-8-17/h3-14,16H,2,15H2,1H3,(H,25,28)(H2,26,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMICBUVWYMFEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5010504.png)
![(3R*,4R*)-1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5010522.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5010525.png)


![2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5010538.png)

![2-[{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5010553.png)
![2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)
![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5010569.png)


![5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010589.png)